molecular formula C15H12N2O2S B15004647 6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine

6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine

Cat. No.: B15004647
M. Wt: 284.3 g/mol
InChI Key: NAVSYLBAPWLGAG-UHFFFAOYSA-N
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Description

6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine typically involves a multi-step process:

    Amination: The nitro group is then reduced to an amine group using reducing agents such as tin and hydrochloric acid.

    N-Phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of anti-cancer, anti-inflammatory, and anti-viral drugs.

    Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share a similar core structure but have sulfur and nitrogen atoms in different positions.

    Benzofuran Derivatives: These compounds have an oxygen atom in place of the sulfur atom in the benzothiophene ring.

Uniqueness

6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and materials science.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

6-methyl-2-nitro-N-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C15H12N2O2S/c1-10-7-8-12-13(9-10)20-15(17(18)19)14(12)16-11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

NAVSYLBAPWLGAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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